

An In-depth Technical Guide to Cefpodoxime-d3: Structure, Properties, and Application

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Cefpodoxime-d3**, a deuterated isotopologue of the third-generation cephalosporin antibiotic, Cefpodoxime. This document details its chemical structure, physicochemical properties, and its primary application as an internal standard in bioanalytical methods. Experimental protocols and the mechanism of action of the parent compound are also discussed.

Chemical Structure and Properties

Cefpodoxime-d3 is a stable isotope-labeled version of Cefpodoxime, where three hydrogen atoms on the methoxy group are replaced with deuterium. This substitution results in a mass shift that allows it to be distinguished from the unlabeled Cefpodoxime in mass spectrometry-based assays, while maintaining nearly identical chemical and physical properties.

Chemical Structure:

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]

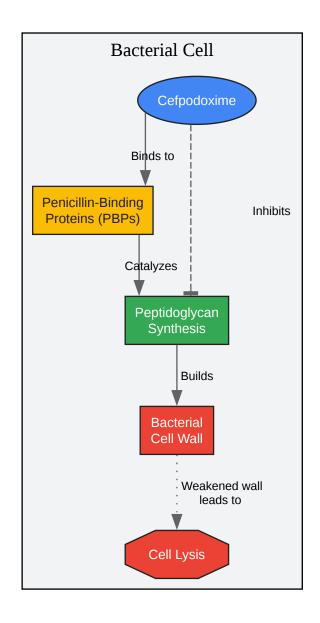


Property	Value	Reference
Molecular Formula	C15H14D3N5O6S2	[2]
Molecular Weight	430.5 g/mol	[1][2]
CAS Number	2477791-28-7	[2]
Appearance	White to Off-White Solid	
Solubility	Slightly soluble in DMSO and Methanol	[2]
Storage	-20°C	[2]

Mechanism of Action of Cefpodoxime

As **Cefpodoxime-d3** is primarily used as an analytical standard, its biological activity is not its intended function. However, understanding the mechanism of the parent compound, Cefpodoxime, is crucial for contextualizing its relevance. Cefpodoxime is a broad-spectrum antibiotic that exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This is achieved by binding to and inactivating penicillin-binding proteins (PBPs). The disruption of peptidoglycan synthesis leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.





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Caption: Cefpodoxime's mechanism of action.

Experimental Protocols

Cefpodoxime-d3 is an ideal internal standard for the quantification of Cefpodoxime in biological matrices such as plasma, serum, and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative protocol for the analysis of Cefpodoxime in human plasma.

Sample Preparation: Protein Precipitation



- Thaw frozen human plasma samples at room temperature.
- To a 1.5 mL microcentrifuge tube, add 100 μL of plasma.
- Add 10 μL of Cefpodoxime-d3 internal standard working solution (e.g., 1 μg/mL in methanol) and vortex briefly.
- Add 300 μL of ice-cold acetonitrile to precipitate proteins.
- · Vortex for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography:

Parameter	Condition
Column	C18 column (e.g., 2.1 x 50 mm, 1.8 μm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Column Temperature	40°C



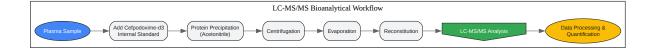
Tandem Mass Spectrometry:

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) Transitions	
Cefpodoxime (Analyte)	Q1: m/z 428.1 -> Q3: m/z 241.1 (quantifier), m/z 100.1 (qualifier)
Cefpodoxime-d3 (Internal Standard)	Q1: m/z 431.1 -> Q3: m/z 241.1
Collision Energy	Optimized for the specific instrument
Dwell Time	100 ms

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and should include assessments of:

- Selectivity and Specificity
- Linearity and Range
- Accuracy and Precision (intra- and inter-day)
- Matrix Effect
- Recovery
- Stability (freeze-thaw, short-term, long-term, and post-preparative)





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Caption: A typical bioanalytical workflow.

Spectroscopic Data

Detailed experimental spectroscopic data for **Cefpodoxime-d3** is not widely published. However, the expected mass spectrometric fragmentation can be inferred from the structure of Cefpodoxime.

- Mass Spectrometry: In positive ion ESI-MS/MS, **Cefpodoxime-d3** is expected to show a precursor ion [M+H]⁺ at m/z 431.1. A prominent product ion at m/z 241.1 corresponds to the cleavage of the amide bond and loss of the aminothiazole side chain. This stable product ion is ideal for quantification in MRM mode.
- NMR Spectroscopy: The ¹H NMR spectrum of Cefpodoxime-d3 would be very similar to that
 of Cefpodoxime, with the notable absence of the singlet corresponding to the methoxy
 protons. The ¹³C NMR spectrum would show a characteristic triplet for the deuterated
 methoxy carbon due to C-D coupling.

Synthesis of Cefpodoxime-d3

A specific, detailed synthesis protocol for **Cefpodoxime-d3** is not publicly available. However, it can be synthesized following established routes for Cefpodoxime, utilizing a deuterated starting material. A plausible approach would involve the use of deuterated methanol (CD₃OH) in the synthesis of the methoxyimino side chain, which is then coupled to the 7-aminocephalosporanic acid (7-ACA) core.

Conclusion

Cefpodoxime-d3 is an essential tool for the accurate and precise quantification of Cefpodoxime in biological samples. Its chemical and physical properties closely mimic those of the parent drug, making it an ideal internal standard for LC-MS/MS-based bioanalysis. The information and representative protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and clinical drug development.



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- 2. caymanchem.com [caymanchem.com]
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